(2S,4R)-p-Mentha-1(7),8-dien-2-ol

Description

Monoterpenoid Diversity and Structural Elucidation

Monoterpenoids are a large and diverse class of natural products, characterized by their C10 hydrocarbon skeleton, formally derived from two isoprene (B109036) units. ebi.ac.uk They are significant components of essential oils in many plants, contributing to their distinct aromas and flavors. The p-menthanes represent a valuable group of monoterpenoids, with well-known examples including menthol (B31143), carvone (B1668592), and limonene (B3431351). cabidigitallibrary.orgresearchgate.net

The structural diversity within monoterpenoids is vast, arising from variations in their carbon skeletons and the presence of different functional groups. This diversity presents a significant challenge for structural elucidation. Modern analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), are instrumental in identifying and quantifying these compounds within complex mixtures like essential oils. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for determining the precise three-dimensional arrangement of atoms within the molecule.

Stereochemical Considerations within P-Menthane (B155814) Frameworks

A key feature contributing to the diversity of p-menthane monoterpenoids is stereoisomerism. These molecules often contain multiple chiral centers, which are carbon atoms bonded to four different groups. This gives rise to various stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms.

The specific three-dimensional arrangement, or absolute configuration, of these chiral centers can significantly influence the biological and sensory properties of the molecule. acs.org For instance, the different stereoisomers of p-menthane-3,8-diol (B45773), a related compound, have been a subject of study for their repellent activities. nih.govresearchgate.net The precise control and understanding of stereochemistry are therefore critical in the study and synthesis of p-menthane monoterpenoids. acs.org

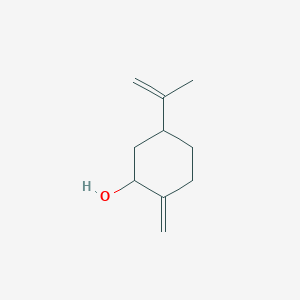

The molecular structure of (2S,4R)-p-Mentha-1(7),8-dien-2-ol features a cyclohexane (B81311) ring with defined stereochemistry at positions 2 and 4. evitachem.com This specific arrangement of substituents is crucial to its identity and properties.

Classification of this compound as a Menthane Monoterpenoid

This compound is classified as a p-menthane monoterpenoid based on its chemical structure. evitachem.comfoodb.cahmdb.ca This classification is defined by several key features:

Monoterpenoid: It has a C10 carbon skeleton. evitachem.com

p-Menthane Backbone: Its structure is based on a cyclohexane ring with a methyl group and an isopropenyl group at positions 1 and 4, respectively. foodb.cahmdb.ca

Functional Groups: It contains a hydroxyl (-OH) group, making it an alcohol, and two double bonds (dien). evitachem.comfoodb.ca

The systematic name, 2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol, further details its structure. evitachem.comhmdb.ca This compound is found in nature in various plants, including Citrus reticulata and Artemisia annua. evitachem.com

| Property | Value |

| Chemical Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| CAS Number | 22626-43-3 |

| IUPAC Name | 2-methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol |

| Classification | p-Menthane Monoterpenoid, Secondary Alcohol |

| Table 1: Chemical Properties of this compound. evitachem.comhmdb.ca |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVTXOFNJFHXOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=C)C(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869379 | |

| Record name | 2-Methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2102-62-7 | |

| Record name | (2S,4R)-p-Mentha-1(7),8-dien-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Abundance and Ecological Significance of 2s,4r P Mentha 1 7 ,8 Dien 2 Ol

Distribution in Plant Essential Oils

(2S,4R)-p-Mentha-1(7),8-dien-2-ol, also known by its stereochemical synonym trans-p-mentha-1(7),8-dien-2-ol, is synthesized by numerous plants and released as a component of their volatile essential oils. nist.gov The identification and quantification of this compound are typically performed using analytical methods such as gas chromatography-mass spectrometry (GC-MS).

Occurrence in Cymbopogon martini (Gingergrass) Essential Oil

The essential oil of Cymbopogon martini var. sofia, commonly known as gingergrass, is a notable source of p-menthadienols, including the specific isomers of p-mentha-1(7),8-dien-2-ol. Research has identified both the (E) and (Z) isomers, which correspond to the trans and cis forms respectively, in significant quantities.

One study analyzing a p-menthane (B155814) chemotype of C. martinii from India reported the presence of trans-p-mentha-1(7),8-dien-2-ol at concentrations ranging from 9.8% to 15.8% and the cis-isomer at 11.3% to 18.0%, depending on the growth stage of the plant. Another analysis of gingergrass oil, coded CMA-01, found (E)-p-mentha-1(7),8-dien-2-ol (trans) at 18.1% and (Z)-p-mentha-1(7),8-dien-2-ol (cis) at 17.4%. This particular oil was rich in various p-menthadienols, which constituted a major portion of the oil's chemical profile.

Table 1: Percentage of p-Mentha-1(7),8-dien-2-ol Isomers in Cymbopogon martini Essential Oil

| Study Reference | Isomer | Concentration (%) |

|---|---|---|

| Verma et al. (p-menthane chemotype) | trans-p-mentha-1(7),8-dien-2-ol | 9.8 - 15.8 |

| cis-p-mentha-1(7),8-dien-2-ol | 11.3 - 18.0 | |

| Kumar et al. (CMA-01 oil) | (E)-p-mentha-1(7),8-dien-2-ol | 18.1 |

| (Z)-p-mentha-1(7),8-dien-2-ol | 17.4 |

Presence in Cymbopogon citratus (Lemongrass) Essential Oil

Despite its presence in the related Cymbopogon species, this compound is not a significant or commonly reported constituent of the essential oil from Cymbopogon citratus, or lemongrass. unesp.brnih.gov Numerous chemical analyses of lemongrass essential oil consistently identify citral, a mixture of the isomers geranial and neral, as the most abundant component, often comprising 60-80% of the oil. nih.govaswu.edu.egscielo.br Other major compounds typically include myrcene (B1677589) and geraniol. unesp.braswu.edu.eg Extensive studies on the chemical composition of C. citratus from various regions have not listed p-mentha-1(7),8-dien-2-ol among the identified compounds, indicating its absence or presence only in negligible trace amounts. nih.govaswu.edu.egscielo.br

Detection in Citrus Species Essential Oils (C. limon, C. sinensis)

The occurrence of this compound in the essential oils of common Citrus species like lemon (Citrus limon) and sweet orange (Citrus sinensis) is not well-established, with reports being scarce and often identifying different isomers. The primary component of these citrus peel oils is overwhelmingly limonene (B3431351). tomsic.co.jpherbmedpharmacol.com

A study of five citrus essential oils, including lemon oil, detected a compound identified as p-menthol-1(7),8-diene, although the specific isomer and its concentration were not detailed. mdpi.com Another analysis of Senegalese citrus oils found trans-p-mentha-1(7),8-dien-2-ol in the oil of lime (C. aurantifolia) but did not report it in the concurrently studied C. sinensis oil. uliege.be Research on C. sinensis has sometimes identified other isomers, such as mentha-2,8-dien-1-ol, rather than the 1(7),8-dien-2-ol isomer. nih.gov Detailed compositional analyses of Maltese sweet orange oil and various lemon peel oils did not list this compound as a constituent, suggesting it is not a characteristic compound of these specific essential oils. tomsic.co.jpherbmedpharmacol.com

Identification in Siparuna muricata Essential Oil

Based on available chemical composition studies, this compound has not been identified as a constituent of the essential oil from the leaves or fruits of Siparuna muricata. nih.govresearchgate.net This aromatic plant, known as "limoncillo," produces an essential oil dominated by other monoterpenes and sesquiterpenes. nih.govmdpi.com

Detailed GC-MS analyses of S. muricata essential oil have identified a large number of compounds, with the main constituents varying between samples from leaves and fruits. nih.govresearchgate.net In leaf oil, α-pinene is often a major component, while limonene can be dominant in the fruit oil. researchgate.net While a different isomer, trans-p-mentha-2,8-dien-1-ol, was detected in small quantities (0.53%) in the fruit oil in one study, the target compound, p-mentha-1(7),8-dien-2-ol, was absent from the compositional data of both leaf and fruit oils. nih.gov

Broader Phytochemical Survey of Natural Sources

Beyond the aforementioned species, this compound and its isomers have been identified in a variety of other plants across different families. This indicates a broader, though not ubiquitous, distribution in the plant kingdom. The compound is often found as one of many components in complex essential oil mixtures.

Table 2: Additional Natural Sources of p-Mentha-1(7),8-dien-2-ol Isomers

| Plant Species | Isomer(s) Reported | Family |

|---|---|---|

| Rhododendron tomentosum | cis-p-Mentha-1(7),8-dien-2-ol nih.gov | Ericaceae |

| Rhododendron groenlandicum | cis-p-Mentha-1(7),8-dien-2-ol nih.gov | Ericaceae |

| Curcuma mangga | trans-p-Mentha-1(7),8-dien-2-ol np-mrd.org | Zingiberaceae |

| Dittrichia graveolens | trans-p-Mentha-1(7),8-dien-2-ol np-mrd.org | Asteraceae |

| Prunus avium | p-Mentha-1(7),2-dien-8-ol nih.gov | Rosaceae |

| Artemisia annua | This compound | Asteraceae |

| Citrus reticulata (Mandarin) | This compound | Rutaceae |

Role of P-Menthane Monoterpenoids in Chemical Ecology (General)

p-Menthane monoterpenoids, the class of compounds to which this compound belongs, play significant roles in the chemical ecology of the plants that produce them. hmdb.ca These volatile organic compounds are not simply metabolic byproducts but are functional molecules that mediate interactions between the plant and its environment. np-mrd.org

One of their primary functions is in plant defense. These compounds can act as a chemical shield against a wide range of antagonists. They have been shown to protect plants from bacterial and fungal infections and to deter feeding by herbivorous insects and other animals. Their emission can be constitutive (always present) or induced by the stress of an attack, serving as a direct toxin or a repellent to the aggressor.

Furthermore, p-menthane monoterpenoids are crucial in interspecific signaling. When released, these volatile molecules can act as signals to other organisms. For instance, they can attract the natural enemies (predators or parasitoids) of the herbivores attacking the plant, an indirect defense mechanism known as "crying for help." They can also be involved in signaling between different plants, potentially warning nearby plants of an impending threat. The specific stereochemistry of these compounds, such as the difference between (+) and (-) enantiomers of limonene, can be critical to their ecological function, as different organisms may respond differently to each isomer. np-mrd.org

Biosynthetic Pathways and Regulation of 2s,4r P Mentha 1 7 ,8 Dien 2 Ol

Foundation in the 2C-Methyl-D-Erythritol-4-Phosphate (MEP) Pathway

The journey to synthesizing p-menthane (B155814) monoterpenes, including (2S,4R)-p-Mentha-1(7),8-dien-2-ol, begins deep within the plastids of plant cells, utilizing the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, also known as the non-mevalonate pathway. cabidigitallibrary.orgresearchgate.nettaylorandfrancis.com This pathway is fundamental for the biosynthesis of all isoprenoids in plants, a vast and diverse class of natural products. nih.govnih.gov

The MEP pathway commences with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, two primary metabolites derived from glycolysis. This initial reaction yields 1-deoxy-D-xylulose-5-phosphate (DXP). taylorandfrancis.com Subsequently, DXP is converted into the pathway's namesake compound, 2-C-methyl-D-erythritol 4-phosphate (MEP), which is the first committed intermediate in this biosynthetic route. nih.govwikipedia.org Through a series of further enzymatic transformations, MEP is ultimately converted into the two universal five-carbon (C5) isoprenoid building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govyoutube.com These two molecules are the fundamental precursors for all terpenoid compounds, including the C10 monoterpenes. youtube.com

Table 1: Key Steps in the Initial Phase of the MEP Pathway

| Step | Precursor(s) | Enzyme | Product | Cellular Location |

| 1 | Pyruvate + Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | 1-deoxy-D-xylulose-5-phosphate (DXP) | Plastid |

| 2 | 1-deoxy-D-xylulose-5-phosphate (DXP) | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | 2-C-methyl-D-erythritol 4-phosphate (MEP) | Plastid |

| 3 | 2-C-methyl-D-erythritol 4-phosphate (MEP) | Multiple enzymatic steps | Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP) | Plastid |

Enzymology of P-Menthane Monoterpene Cyclization

Geranyl Diphosphate (GPP) as a Universal Precursor

With the C5 building blocks IPP and DMAPP available, the biosynthesis proceeds to the formation of the C10 precursor for all monoterpenes. Geranyl diphosphate synthase (GPPS), a type of prenyltransferase, catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. pnas.orgnih.gov This reaction produces geranyl diphosphate (GPP), the widely recognized universal precursor for the vast array of monoterpenes found in nature. pnas.orgengconfintl.orgnih.govunito.it While GPP, which has a trans (E) configuration at its C2-C3 double bond, is the most common substrate for monoterpene synthases, some studies have shown that its cis (Z) isomer, neryl diphosphate (NPP), can also serve as a precursor in certain plant species, leading to a different profile of monoterpene products. researchgate.netnih.gov

Cyclization to Limonene (B3431351) Enantiomers

The formation of the characteristic p-menthane skeleton is a critical step achieved through an enzymatic cyclization reaction. The acyclic GPP is transformed into a cyclic monoterpene by the action of a class of enzymes known as monoterpene synthases, or more specifically, limonene synthase (LS) in this context. engconfintl.orgresearchgate.net

The catalytic mechanism of limonene synthase is a model for monoterpene cyclization. researchgate.net It involves several key steps:

The diphosphate group of GPP is eliminated, generating a geranyl cation. engconfintl.org

This highly reactive carbocation undergoes isomerization, often forming an intermediate linalyl or α-terpinyl cation. engconfintl.orgresearchgate.net

The α-terpinyl cation then undergoes cyclization to form the p-menthane ring structure.

The reaction is terminated by a deprotonation step, which results in the formation of the final limonene product. engconfintl.orgresearchgate.net

Crucially, limonene synthases exhibit remarkable stereospecificity, producing distinct enantiomers of limonene in different plant species. For instance, limonene synthase from spearmint (Mentha spicata) produces (4S)-(-)-limonene, while the enzyme from citrus species produces (4R)-(+)-limonene. cabidigitallibrary.orgrsc.org This stereochemical control is determined by subtle differences in the enzyme's active site, which dictates how the GPP substrate is folded and which proton is removed in the final step. cabidigitallibrary.orgrsc.org

Regiospecific and Stereospecific Hydroxylation and Oxidation Reactions

Involvement of Cytochrome P450 Monooxygenases

Following the formation of the foundational limonene scaffold, the p-menthane structure undergoes a series of functionalization reactions, primarily hydroxylations and subsequent oxidations, which dramatically increase its chemical diversity. These reactions are predominantly catalyzed by a superfamily of heme-thiolate enzymes known as cytochrome P450 monooxygenases (P450s). nih.govnih.govnih.gov

In plants, P450s are typically membrane-bound proteins located on the endoplasmic reticulum. nih.gov They catalyze the insertion of a single oxygen atom from molecular oxygen (O₂) into a substrate, a process known as monooxygenation. youtube.comyoutube.com This reaction requires a redox partner, typically an NADPH-cytochrome P450 reductase, to supply the necessary electrons. nih.gov

In the biosynthesis of p-menthane monoterpenes, P450 enzymes exhibit high regiospecificity and stereospecificity. For example, in Mentha species, the hydroxylation of (-)-limonene (B1674923) is precisely controlled. (-)-Limonene-3-hydroxylase introduces a hydroxyl group at the C3 position to form (-)-trans-isopiperitenol (B1216475), the precursor to menthol (B31143) in peppermint. nih.govnih.gov In contrast, (-)-limonene-6-hydroxylase acts at the C6 position to yield (-)-trans-carveol, the precursor to carvone (B1668592) in spearmint. nih.govnih.gov This precise enzymatic control is fundamental to the production of the specific essential oil profiles characteristic of different plants.

Table 2: Key P450-Mediated Hydroxylation in Mentha Species

| Enzyme | Substrate | Product | Plant Example |

| (-)-Limonene-3-hydroxylase | (-)-(4S)-Limonene | (-)-trans-Isopiperitenol | Peppermint (Mentha x piperita) |

| (-)-Limonene-6-hydroxylase | (-)-(4S)-Limonene | (-)-trans-Carveol | Spearmint (Mentha spicata) |

Formation of Key Oxygenated Intermediates (e.g., Piperitone)

After the initial hydroxylation by P450 enzymes, the resulting monoterpene alcohols are often further metabolized through a series of oxidation-reduction reactions. These steps are typically catalyzed by NAD(P)+-dependent dehydrogenases. nih.gov

Following the formation of (-)-trans-isopiperitenol in peppermint, for instance, a dehydrogenase oxidizes the alcohol to the corresponding ketone, (-)-isopiperitenone. nih.gov This ketone is a key branch point intermediate. It can be reduced to form (+)-cis-isopulegone, which is then isomerized and further reduced to eventually yield menthol. nih.gov Alternatively, isopiperitenone (B1196671) can be isomerized to piperitenone. researchgate.net Piperitone, a structurally related p-menthane ketone, is another important oxygenated intermediate found in various essential oils, including those from Mentha and Eucalyptus species. wikipedia.org The formation of these various ketones from the initial limonene-derived alcohol highlights the role of subsequent dehydrogenase and isomerase enzymes in creating the diverse array of oxygenated p-menthane monoterpenes observed in nature.

Molecular Biology of Biosynthetic Enzymes

The biosynthesis of this compound is a complex process governed by a series of enzymatic reactions, primarily involving monoterpene synthases. These enzymes are the architects of the vast diversity of monoterpene skeletons found in nature.

Gene Identification and Cloning of Monoterpene Synthases

The journey to understanding the biosynthesis of this compound begins with the identification and cloning of the genes encoding monoterpene synthases (TPSs). nih.gov These enzymes catalyze the conversion of the universal C10 precursor, geranyl diphosphate (GPP), into various cyclic and acyclic monoterpenes. evitachem.comnih.gov The formation of the p-menthane skeleton of this compound is a direct result of the specific folding and cyclization of GPP within the active site of a dedicated terpene synthase. evitachem.com

The process of identifying these genes often involves screening expressed sequence tag (EST) databases with known monoterpene synthase sequences to find homologous candidates. nih.gov Once a putative gene is identified, techniques like rapid amplification of cDNA ends (RACE) are employed to determine the full-length sequence. nih.gov

A crucial aspect of monoterpene synthases is their subcellular localization. Most are nuclear-encoded but possess an N-terminal transit peptide that directs them to the plastids, the site of monoterpene biosynthesis. academicjournals.org This has been confirmed for various monoterpene synthases through fusion with green fluorescent protein (GFP) and subsequent analysis via confocal laser scanning microscopy. nih.gov

The functional characterization of a cloned monoterpene synthase is paramount. This is typically achieved by expressing the gene in a heterologous system, such as E. coli or yeast, and then assaying the recombinant protein for its ability to convert GPP or other potential substrates into specific monoterpene products.

| Gene/Enzyme | Organism | Function | Key Findings |

| Monoterpene Synthases (TPS) | Various Plants | Catalyze the cyclization of Geranyl Diphosphate (GPP) to form diverse monoterpene skeletons. nih.govtandfonline.com | Exhibit high stereoselectivity, crucial for the specific configuration of this compound. evitachem.com |

| GmNES | Soybean | A monoterpene synthase that specifically utilizes neryl diphosphate (NPP) as a substrate. nih.gov | This discovery highlights the potential for alternative precursors in monoterpene biosynthesis. nih.gov |

| Limonene Synthase | Mentha x piperita (Peppermint) | Catalyzes the first committed step in menthol biosynthesis, the cyclization of GPP to (-)-limonene. nih.gov | Its developmental regulation at the level of gene expression is a key control point in the pathway. nih.gov |

Transcriptional Control of Monoterpene Biosynthesis

The production of monoterpenes, including this compound, is tightly regulated at the transcriptional level. academicjournals.org The expression of monoterpene synthase genes is often spatially and temporally controlled, and can be influenced by various developmental and environmental cues. academicjournals.orgmdpi.com

Studies in various plant species have revealed that the expression of genes involved in the monoterpene biosynthetic pathway is often coordinated. For instance, in peppermint, the genes encoding several enzymes in the menthol pathway show parallel expression patterns during leaf development. nih.gov This coordinated regulation ensures the efficient production of the final monoterpene product.

Several families of transcription factors have been implicated in the regulation of terpenoid biosynthesis, including AP2/ERF, WRKY, bHLH, and MYB. tandfonline.commdpi.com These transcription factors can bind to specific promoter elements of terpene synthase genes and other pathway genes, thereby activating or repressing their expression. For example, in kiwifruit, NAC and ETHYLENE-INSENSITIVE3-Like (EIL) transcription factors have been shown to regulate terpene synthase gene expression. oup.com

Environmental factors such as light also play a crucial role in regulating monoterpene biosynthesis. mdpi.com Light can influence the expression of key pathway genes, including those in the upstream methylerythritol phosphate (B84403) (MEP) pathway which supplies the precursors for monoterpene synthesis. mdpi.com

Strategies for Metabolic Engineering of P-Menthane Production

The economic importance of monoterpenes has driven significant efforts in the metabolic engineering of plants and microorganisms to enhance their production or to create novel monoterpene profiles. nih.govscilit.com

Enhancing Biosynthetic Flux for Terpenoid Accumulation

Overexpression of key pathway genes: Increasing the expression of rate-limiting enzymes in the pathway can significantly boost product yield. A prime target for this approach is 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key regulatory enzyme in the MEP pathway. oup.com Overexpressing DXS has been shown to dramatically increase monoterpene production in transient expression systems. oup.com

Suppression of competing pathways: Metabolic pathways can be viewed as a network of interconnected roads. By blocking or downregulating competing pathways, more metabolic flux can be directed towards the desired product. For instance, downregulating the sterol biosynthetic pathway, which competes for the same precursors as sesquiterpenes, has been shown to increase the production of certain terpenoids. nih.gov

Co-expression of multiple genes: A more sophisticated approach involves the simultaneous overexpression of several key genes in the biosynthetic pathway. nih.gov This can create a "pull" effect, drawing more precursors through the pathway and leading to higher product accumulation.

| Strategy | Target | Organism/System | Outcome |

| Overexpression | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | Nicotiana benthamiana | Over 100-fold increase in monoterpene synthesis. oup.com |

| Suppression of Competing Pathways | Squalene synthase (SQS) | Artemisia annua | Significant increase in artemisinin (B1665778) content. nih.gov |

| Co-expression of Multiple Genes | SmHMGR and SmDXS | Salvia miltiorrhiza hairy roots | Significant enhancement of tanshinone production. nih.gov |

Genetic Manipulation for Altered Monoterpene Profiles

Beyond simply increasing yield, metabolic engineering offers the potential to alter the composition of the monoterpenes produced. nih.gov This is particularly valuable for creating novel flavors and fragrances or for enhancing specific biological activities.

A key strategy is the introduction and overexpression of novel monoterpene synthase genes. nih.gov By introducing a TPS with a different product profile, it is possible to generate new monoterpenes in a host organism that does not naturally produce them. The successful introduction of lemon monoterpene synthases into tobacco, resulting in the emission of new monoterpenoid volatiles, serves as a prime example of this approach. nih.gov

Furthermore, the modification of existing terpene skeletons through the action of tailoring enzymes, such as hydroxylases and dehydrogenases, can lead to a vast array of new compounds. nih.gov The biosynthesis of (-)-menthol in peppermint, which involves a series of hydroxylation and redox reactions following the initial cyclization, exemplifies the power of such modifications. nih.gov

The advent of precise genome editing tools like CRISPR/Cas9 opens up new avenues for the targeted modification of genes involved in monoterpene biosynthesis, allowing for the fine-tuning of metabolic pathways with unprecedented accuracy. youtube.comyoutube.com

Chemical Synthesis and Stereocontrolled Preparation of 2s,4r P Mentha 1 7 ,8 Dien 2 Ol

Synthetic Methodologies Utilizing Chiral Pool Precursors

The use of readily available chiral natural products as starting materials is a cornerstone of efficient enantioselective synthesis. For the p-menthane (B155814) framework, several abundant monoterpenes serve as valuable chiral pool precursors.

Approaches from Limonene (B3431351) and its Epoxides

(R)-(+)-Limonene is an attractive starting material for the synthesis of various p-menthane derivatives. A key strategy involves the stereoselective epoxidation of the endocyclic double bond of limonene. The rearrangement of the diastereoisomeric (1R,2S)-1,2-epoxide of limonene directly yields (+)-(2S,4R)-p-mentha-1(7),8-dien-2-ol. publish.csiro.auresearchgate.net In contrast, the rearrangement of the (1S,2R)-1,2-epoxide leads to the formation of (+)-(1S,4R)-p-mentha-2,8-dien-1-ol, an important intermediate for the synthesis of tetrahydrocannabinoids. publish.csiro.authieme-connect.com

The synthesis of p-mentha-2,8-dien-1-ol (B1605798) from limonene can be achieved through a four-step sequence involving epoxidation, ring-opening, oxidation, and elimination. thieme-connect.comresearchgate.net However, the initial epoxidation of limonene often results in a mixture of diastereomeric epoxides, which can be challenging to separate. thieme-connect.com To address this, asymmetric epoxidation methods, such as the Jacobsen epoxidation, have been explored to achieve high diastereoselectivity in the formation of 1,2-limonene epoxides. thieme-connect.comresearchgate.net For instance, the use of specific Jacobsen catalysts can lead to high diastereomeric excess for either the cis- or trans-1,2-limonene epoxide. thieme-connect.com

| Starting Material | Key Transformation | Product | Reference |

| (+)-(R)-Limonene | Rearrangement of (1R,2S)-1,2-epoxide | (+)-(2S,4R)-p-Mentha-1(7),8-dien-2-ol | publish.csiro.auresearchgate.net |

| (+)-(R)-Limonene | Rearrangement of (1S,2R)-1,2-epoxide | (+)-(1S,4R)-p-Mentha-2,8-dien-1-ol | publish.csiro.au |

Conversion Pathways from Carvone (B1668592) Derivatives

Carvone, another abundant monoterpene, provides a different synthetic entry to the p-menthane skeleton. While direct conversion pathways to (2S,4R)-p-Mentha-1(7),8-dien-2-ol from carvone are less commonly reported, the manipulation of carvone's functional groups allows for the construction of various p-menthane structures. The stereochemistry at C4 of carvone can be utilized to control the stereochemistry in the final p-menthane product.

Exploiting Verbenone (B1202108) as a Starting Material for P-Menthane Frameworks

Verbenone, a bicyclic monoterpene, can also serve as a precursor for p-menthane frameworks. Through cleavage of the four-membered ring, the bicyclo[3.1.1]heptane system of verbenone can be converted into a p-menthane skeleton. This approach offers an alternative route to access substituted p-menthane derivatives, although specific applications for the synthesis of this compound are not extensively documented.

Stereoselective Transformations in P-Menthane Synthesis

Achieving the desired stereochemistry is paramount in the synthesis of specific isomers like this compound. Stereoselective reactions are crucial for controlling the spatial arrangement of atoms in the final molecule.

Diastereoselective and Enantioselective Catalysis (e.g., MeHNL-catalyzed reactions)

Catalytic methods that favor the formation of one stereoisomer over others are highly valuable. An example of stereoselective catalysis in the synthesis of p-menthane derivatives is the MeHNL (hydroxynitrile lyase from Manihot esculenta) catalyzed addition of hydrogen cyanide to 4-alkylcyclohexanones. nih.gov This reaction exhibits high cis-selectivity (≥96%), leading to the formation of cis-cyanohydrins. nih.gov These cyanohydrins can then be chemically transformed into various p-menthane diols and triols with a defined cis-configuration. nih.gov While this specific example leads to different p-menthane derivatives, the principle of using enantioselective catalysts to control stereochemistry is broadly applicable in terpene synthesis.

Lipase-mediated resolutions are another powerful tool for obtaining enantioenriched p-menthane terpenes. mdpi.com For instance, the enzymatic acetylation of p-menthan-3,9-diol isomers allows for the separation of enantiomers with very high enantioselectivity. mdpi.com

| Catalytic Method | Application | Outcome | Reference |

| MeHNL-catalyzed HCN addition | Synthesis of cis-cyanohydrins from 4-alkylcyclohexanones | High cis-selectivity (≥96%) | nih.gov |

| Lipase-mediated resolution | Separation of p-menthan-3,9-diol enantiomers | High enantioselectivity (E > 650) | mdpi.com |

Control of Cyclohexane (B81311) Ring Conformation and Substitution

The cyclohexane ring, the core of the p-menthane skeleton, can adopt several conformations, with the chair conformation being the most stable and strain-free. masterorganicchemistry.comyoutube.com The substituents on the ring can exist in either axial or equatorial positions, and the relative stability of these conformers is a key factor in determining the outcome of a reaction. A chair flip interconverts axial and equatorial positions. masterorganicchemistry.com

In substituted cyclohexanes, there is a preference for bulky substituents to occupy the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. youtube.com This conformational preference can be exploited to direct the stereochemical outcome of reactions. By carefully choosing reaction conditions and substrates, chemists can influence the conformation of the cyclohexane ring and thus control the spatial orientation of incoming groups, leading to the desired stereoisomer. For example, in the synthesis of p-menthane-3,8-diol (B45773) isomers, the cyclization of citronellal (B1669106) can be controlled to produce either the cis- or trans-PMD as the kinetic or thermodynamic product, respectively. nih.govacs.org

The ability to control the conformation of the cyclohexane ring and the stereochemistry of its substituents is fundamental to the successful synthesis of a single, desired stereoisomer of a p-menthane derivative like this compound.

Preparation of Related P-Menthane Polyols (Diols, Triols)

The synthesis of polyhydroxylated p-menthane derivatives, such as diols and triols, is a significant area of research, often utilizing abundant natural precursors like citronellal and limonene. These polyols serve as valuable intermediates in the synthesis of various fine chemicals.

A prominent example is the preparation of p-menthane-3,8-diol, a known insect repellent. acs.orgrsc.org This synthesis is typically achieved through an acid-catalyzed intramolecular Prins reaction (cyclization-hydration) of citronellal. researchgate.net Various acidic catalysts have been employed to facilitate this transformation, with reaction conditions optimized to maximize yield and selectivity.

The reaction proceeds by protonation of the aldehyde in citronellal, which then acts as an electrophile to trigger the cyclization of the alkene. Subsequent hydration leads to the formation of the diol. The choice of catalyst and reaction conditions can influence the conversion rate and the distribution of stereoisomers.

Several catalytic systems have been investigated for this conversion:

Sulfuric Acid: Dilute aqueous sulfuric acid is a common catalyst for this reaction. acs.orggoogle.com Treatment of citronellal with sulfuric acid at concentrations ranging from 0.25% to 1.0% (w/w) at temperatures between 50-60°C has been shown to be effective, leading to high conversion and selectivity for p-menthane-3,8-diol. acs.orggoogle.com

Lignin-Derived Carbon Acid Catalysts: In a more sustainable approach, carbon-based solid acid catalysts derived from alkaline lignin (B12514952) have been successfully used. rsc.org These catalysts, particularly when lignin is pyrolyzed at 500°C, can achieve high citronellal conversion (97%) and a good yield of p-menthane-3,8-diol (86%). rsc.org The reaction pathway is thought to proceed via a carbocation-hydration mechanism. rsc.org

Carbon Dioxide in Water: An environmentally benign method utilizes carbon dioxide in water, which forms carbonic acid in situ, to catalyze the cyclization. This system can enhance the reaction rate significantly compared to using water alone, offering a greener alternative to strong mineral acids like sulfuric acid. researchgate.net

Interactive Table: Synthesis of p-Menthane-3,8-diol from Citronellal

| Starting Material | Catalyst System | Reaction Conditions | Conversion (%) | Yield (%) | Reference |

| (±)-Citronellal | 0.25% Sulfuric Acid | 50°C, 11 h | 97.9 | 80 (crystallized) | acs.org |

| (+)-Citronellal | 0.5% Sulfuric Acid | 50-60°C | 96.0 | 79 | google.com |

| (±)-Citronellal | Lignin-derived carbon acid | 50°C, 24 h | 97 | 86 | rsc.org |

| Citronellal | 0.75% (w/w) Sulfuric Acid | 60°C, 6 h, Oil:Water 1:2 | 98.5 | 95.6 | researchgate.net |

| Natural Citronellal Oil | Aqueous Sulfuric Acid | 100°C | - | 96 (crystallized) | nih.gov |

The p-menthane skeleton allows for the introduction of multiple hydroxyl groups through various synthetic strategies, including dihydroxylation of double bonds and biotransformation.

Dihydroxylation of Limonene: Limonene, with its two double bonds, is a versatile precursor for p-menthane diols. Biotransformation using fungal strains such as Penicillium digitatum or cyanobacteria can convert limonene into products like α-terpineol and limonene-1,2-diol. researchgate.net For instance, the biotransformation of (1S,2R,4R)-limonene oxide with Synechococcus sp. PCC 7942 yields (1S,2S,4R)-limonene-1,2-diol through enantioselective cleavage of the epoxide. researchgate.net

Dihydroxylation of Terpinen-4-ol: The synthesis of p-menthane-1,2,4-triol stereoisomers can be accomplished through the stereoselective trans-dihydroxylation of the homoallylic alcohol, terpinen-4-ol. researchgate.net Oxidation using hydrogen peroxide with a Vanadium(V) oxide (V₂O₅) catalyst has been reported for this transformation. researchgate.net This demonstrates the potential to create more complex polyols on the p-menthane framework.

Interactive Table: Preparation of Other P-Menthane Polyols

| Precursor | Method/Reagent | Product | Key Findings | Reference |

| (1S,2R,4R)-Limonene oxide | Biotransformation (Synechococcus sp.) | (1S,2S,4R)-Limonene-1,2-diol | Enantio- and stereoselective epoxide cleavage. | researchgate.net |

| Terpinen-4-ol | H₂O₂ / V₂O₅ | p-Menthane-1,2,4-triol | Stereoselective trans-dihydroxylation of a homoallylic alcohol. | researchgate.net |

| Limonene | Biotransformation (Penicillium digitatum) | α-Terpineol, Limonene-1,2-diol | Fungal conversion to various hydroxylated p-menthanes. | researchgate.net |

Biotransformation and Biocatalysis for 2s,4r P Mentha 1 7 ,8 Dien 2 Ol Production and Derivatization

Microbial Biotransformation Systems

Microorganisms, with their vast enzymatic diversity, are extensively explored for their capacity to transform a wide array of natural products, including monoterpenes. nih.gov These biocatalytic reactions are often highly specific and can be carried out under mild conditions.

Fungal Catalysis (e.g., Aspergillus flavus)

Fungi, particularly from the genus Aspergillus, are well-known for their ability to hydroxylate and otherwise modify a variety of substrates. While direct studies on the biotransformation of (2S,4R)-p-Mentha-1(7),8-dien-2-ol by Aspergillus flavus are not extensively documented, the transformation of structurally similar p-menthane (B155814) monoterpenoids by related fungi provides valuable insights. For instance, Aspergillus niger has been shown to hydroxylate menthol (B31143), another p-menthane derivative. mdpi.com This suggests that Aspergillus flavus, a versatile fungus known for its role in secondary metabolism, likely possesses the enzymatic machinery, such as cytochrome P450 monooxygenases, capable of modifying the this compound skeleton. researchgate.net

Potential transformations could involve hydroxylation at various positions on the cyclohexane (B81311) ring or at the isopropenyl group, leading to a range of polyoxygenated derivatives. The regioselectivity of these reactions would be determined by the specific enzymes present in the fungal strain.

Table 1: Hypothetical Biotransformation Products of this compound by Fungal Catalysis

| Substrate | Biocatalyst (Hypothetical) | Potential Product(s) | Reaction Type |

| This compound | Aspergillus flavus | p-Menth-1(7),8-diene-2,X-diol | Hydroxylation |

| This compound | Aspergillus flavus | 2-Oxo-p-mentha-1(7),8-diene | Oxidation |

Bacterial Systems for Monoterpene Modification

Bacteria, including species from the genera Pseudomonas and Rhodococcus, are proficient in metabolizing monoterpenes, often utilizing them as a carbon source. nih.gov These degradation pathways involve a series of oxidation and ring cleavage reactions catalyzed by specific enzymes. For example, Pseudomonas fluorescens has been shown to metabolize limonene (B3431351), a precursor to many p-menthane monoterpenoids, through different metabolic routes depending on the aeration conditions. nih.gov Under aerobic conditions, the pathway often proceeds via epoxidation and subsequent hydrolysis, while anaerobic transformation can lead to the formation of α-terpineol. nih.gov

The biotransformation of this compound by bacterial systems could lead to a variety of products. Enzymes such as monooxygenases could introduce additional hydroxyl groups, while dehydrogenases could oxidize the existing alcohol functionality to a ketone.

Table 2: Potential Bacterial Biotransformation Reactions for this compound

| Substrate | Bacterial System (Example) | Potential Product(s) | Enzyme Class Involved (Hypothetical) |

| This compound | Pseudomonas putida | p-Menth-1(7),8-diene-2,X-diol | Monooxygenase |

| This compound | Rhodococcus sp. | 2-Oxo-p-mentha-1(7),8-diene | Alcohol Dehydrogenase |

Plant Cell and Tissue Culture Biotransformations

Plant cell and tissue cultures offer a unique environment for biotransformation, as they contain a consortium of enzymes capable of performing complex and specific modifications on exogenous substrates. These systems can be particularly effective for producing "natural" flavor and fragrance compounds.

Biocatalytic Activity in Picea abies Suspension Cultures

Suspension cultures of Norway spruce (Picea abies) have demonstrated a remarkable capacity to transform various monoterpenes. mdpi.comnih.govnih.gov Notably, in studies involving the biotransformation of (1S)-3-carene, Picea abies suspension cultures were found to produce (1R)-p-mentha-1(7),2-dien-8-ol, a structural isomer of the target compound. mdpi.comnih.gov This finding is significant as it confirms the presence of enzymatic pathways within these plant cells that can rearrange the carene skeleton into a p-menthane structure and introduce a hydroxyl group.

Given this capability, it is highly probable that Picea abies suspension cultures could also effectively transform this compound. The likely reactions would involve further hydroxylations or oxidations at various positions on the molecule, leading to a range of novel derivatives.

Table 3: Observed and Potential Biotransformations by Picea abies Suspension Cultures

| Substrate | Biocatalyst | Observed/Potential Product(s) | Reaction Type |

| (1S)-3-Carene | Picea abies suspension culture | (1R)-p-Mentha-1(7),2-dien-8-ol | Isomerization, Hydroxylation |

| This compound | Picea abies suspension culture | Polyhydroxylated p-menthane derivatives | Hydroxylation |

Regio- and Stereoselectivity in Plant Enzyme Systems

A key advantage of using plant enzyme systems for biotransformation is their high degree of regio- and stereoselectivity. researchgate.net This selectivity is often governed by cytochrome P450 monooxygenases, which can precisely control the position of hydroxylation on a complex molecule. nih.gov The specific stereochemistry of the substrate, such as the (2S,4R) configuration of the target compound, can significantly influence how it is oriented within the enzyme's active site, thereby dictating the outcome of the reaction.

For instance, the introduction of a hydroxyl group at a specific carbon atom can be highly favored over other potential sites, leading to the formation of a single major product. This level of control is difficult to achieve through conventional chemical synthesis and highlights the potential of plant-based biocatalysis for producing enantiomerically pure compounds.

Metabolic Pathways Underlying Biotransformation

The biotransformation of this compound in biological systems is likely to proceed through established metabolic pathways for monoterpene degradation and modification. unesp.br In many microorganisms, the initial step in the catabolism of cyclic monoterpenes involves the introduction of oxygen atoms, typically catalyzed by cytochrome P450 monooxygenases or dioxygenases. nih.gov

Following initial hydroxylation, the metabolic pathway could diverge. Further oxidation of the alcohol groups by dehydrogenases can yield corresponding ketones and aldehydes. mdpi.com In some cases, the cyclohexane ring may be cleaved through the action of dioxygenases, leading to the formation of acyclic products that can then enter central metabolism. unesp.br

In plants, the biosynthetic pathways of p-menthane monoterpenes are well-characterized, particularly in mint species. researchgate.net These pathways involve a series of hydroxylations and redox reactions catalyzed by specific enzymes. researchgate.net While these are biosynthetic pathways, the enzymes involved, or similar ones, could also participate in the transformation of exogenously supplied monoterpenes. The KEGG (Kyoto Encyclopedia of Genes and Genomes) database provides comprehensive maps of metabolic pathways, including those for terpenoid biosynthesis and degradation, which can serve as a reference for predicting the fate of this compound in a given biological system. genome.jp

Hydroxylation, Epoxidation, and Oxidation Reactions

The structure of this compound features multiple reactive sites amenable to enzymatic attack, including two double bonds and a secondary alcohol group. These sites are targets for hydroxylation, epoxidation, and oxidation reactions, leading to a variety of more functionalized derivatives.

Hydroxylation and Oxidation: Fungal biotransformation is a powerful tool for the hydroxylation of terpenes. mdpi.com In related p-menthanes like α-terpineol, fungi such as Armillariella mellea can introduce additional hydroxyl groups. mdpi.com Similarly, the allylic methyl groups and the double bonds of this compound are potential targets for hydroxylation. Subsequent oxidation of the secondary alcohol at C-2 would yield the corresponding ketone, p-mentha-1(7),8-dien-2-one. This type of alcohol oxidation is a common microbial transformation.

Epoxidation: The double bonds at the 1(7) and 8 positions are susceptible to enzymatic epoxidation. The biotransformation of linalool (B1675412), an acyclic monoterpene alcohol, by fungi like Corynespora cassiicola proceeds through epoxylinalool intermediates to form various linalool oxides. nih.gov A similar pathway can be envisioned for this compound, which could be converted into novel epoxide derivatives. Chemical synthesis routes for related compounds often involve an epoxidation step on the endocyclic double bond of limonene using peracids, followed by rearrangement or ring-opening to yield functionalized p-menthane structures. google.com Biocatalytic systems can offer a greener alternative to these chemical methods.

Substrate Scope and Product Diversity

While specific studies detailing the biotransformation of this compound as a substrate are limited, the extensive research on its precursor, limonene, provides a robust model for the expected product diversity. Various microorganisms have been shown to convert limonene into a wide array of oxygenated p-menthanes. These enzymatic systems demonstrate the potential to accept hydroxylated substrates like this compound and produce a new generation of derivatives.

For example, the fungus Penicillium digitatum converts limonene into several products, including cis- and trans-mentha-2,8-dien-1-ol, showcasing the capability of its enzymes to perform hydroxylations at different positions. core.ac.uk The bacterium Pseudomonas fluorescens is known for its ability to convert limonene to α-terpineol. researchgate.net The diverse products obtained from limonene biotransformation underscore the broad substrate tolerance and catalytic versatility of microbial enzymes, which could be harnessed for the derivatization of this compound.

| Microorganism | Substrate | Major Products | Reference |

|---|---|---|---|

| Penicillium digitatum | Limonene | cis- and trans-carveol, carvone (B1668592), cis- and trans-mentha-2,8-dien-1-ol | core.ac.uk |

| Aspergillus cellulosae M-77 | Limonene | Isopiperitenone (B1196671), limonene-1,2-trans-diol, cis-carveol, perillyl alcohol | core.ac.uk |

| Corynespora cassiicola | Limonene | Limonene-1,2-diols | core.ac.uk |

| Hormonema sp. | D-Limonene | trans-Isopiperitenol | core.ac.uk |

Biotechnological Applications in Natural Product Synthesis

The chiral structure of this compound makes it a valuable starting material for the synthesis of more complex, high-value natural products. One of the most significant applications is in the synthesis of cannabinoids. researchgate.net

Several synthetic routes to produce (-)-Δ⁹-Tetrahydrocannabinol (THC), a principal active component of Cannabis, utilize a closely related isomer, (+)-p-mentha-2,8-dien-1-ol, as a key intermediate. google.com This intermediate is typically produced from limonene and then condensed with olivetol (B132274) or olivetolic acid to form the characteristic tricyclic structure of cannabinoids.

Advanced Analytical Techniques for the Characterization of 2s,4r P Mentha 1 7 ,8 Dien 2 Ol

Chromatographic Separation and Identification

Chromatographic techniques are fundamental for separating (2S,4R)-p-Mentha-1(7),8-dien-2-ol from other components in a mixture, a necessary step for its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. In this method, the sample is vaporized and passed through a long, thin capillary column. The separation is based on the differential partitioning of compounds between a stationary phase coated on the column wall and a mobile carrier gas (typically helium). Compounds are then ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint.

The identification of trans-p-Mentha-1(7),8-dien-2-ol, a stereoisomer of the target compound, has been reported in the analysis of essential oils from Citrus species using GC-MS. preprints.org The retention time of the compound on the GC column and the fragmentation pattern in its mass spectrum are compared against those of a known standard or reference libraries like the NIST Mass Spectral Library for positive identification. nih.gov The relative abundance of the compound within a sample is determined by integrating the area of its chromatographic peak.

Table 1: Typical GC-MS Parameters for Monoterpenoid Analysis

| Parameter | Typical Setting |

| Column | DB-5 or HP-5MS (non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 220-250 °C |

| Oven Program | Initial temp 40-60 °C, ramped at 3-5 °C/min to 250 °C |

| MS Ionization | Electron Impact (EI) at 70 eV |

| MS Scan Range | 40-500 m/z |

This interactive table summarizes common starting parameters for the GC-MS analysis of essential oils containing monoterpenoids. Actual parameters may vary depending on the specific sample matrix and analytical goals.

Enantioselective Gas Chromatography for Chiral Purity Determination

This compound possesses two chiral centers, meaning it can exist as one of four possible stereoisomers. Standard GC columns cannot separate these enantiomers and diastereomers. Enantioselective gas chromatography is a specialized technique that employs a chiral stationary phase (CSP) to resolve these stereoisomers.

The most common CSPs for this purpose are based on derivatized cyclodextrins. researchgate.netchromatographyonline.com These cone-shaped molecules have a chiral cavity into which enantiomers can transiently fit. Subtle differences in the stability of the diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase lead to different retention times, allowing for their separation. researchgate.netgcms.cz For instance, modified β-cyclodextrin columns, such as those derivatized with alkyl or acetyl groups, are widely used for the chiral separation of monoterpenes and their derivatives in essential oils to determine authenticity and enantiomeric distribution. chromatographyonline.comacs.orguctm.edu By separating the (2S,4R) isomer from its (1R,5S), (1S,5R), and (2R,4S) counterparts, this technique is indispensable for determining the chiral purity of a sample.

Table 2: Common Chiral Stationary Phases for Monoterpenoid Separation

| Stationary Phase Type | Common Derivatives | Application |

| α-Cyclodextrin | Permethylated, Trifluoroacetylated | Separation of smaller chiral molecules |

| β-Cyclodextrin | Permethylated, Diacetylated, tert-Butyldimethylsilylated | Broad applicability for various terpenes, including carvone (B1668592) and linalool (B1675412) oxides acs.orguctm.edu |

| γ-Cyclodextrin | Permethylated, Propionylated | Separation of larger chiral molecules |

This interactive table lists frequently used chiral stationary phases in enantioselective GC, highlighting the versatility of β-cyclodextrin derivatives for terpene analysis.

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of a compound. It provides detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR are used to confirm the identity and structure of this compound.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ), splitting pattern (multiplicity), and integration (relative number of protons) of each signal are key parameters.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shift of each carbon indicates its type (e.g., C=C, C-O, CH₃). While detailed, published NMR data for the specific (2S,4R) isomer can be scarce, data for related isomers like cis-p-mentha-1(7),8-dien-2-ol (B3377824) are available and provide a basis for structural confirmation. nih.gov For example, the signals for the exocyclic methylene (B1212753) group (=CH₂) and the carbon attached to the hydroxyl group (C-OH) would appear in characteristic regions of the spectrum.

Table 3: Reported ¹³C NMR Chemical Shifts for cis-p-Mentha-1(7),8-dien-2-ol

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 149.3 |

| C2 | 71.1 |

| C3 | 31.0 |

| C4 | 41.2 |

| C5 | 27.5 |

| C6 | 35.8 |

| C7 (=CH₂) | 108.9 |

| C8 | 147.2 |

| C9 (CH₃) | 20.8 |

| C10 (CH₃) | 20.8 |

Data sourced from PubChem for the cis-isomer. nih.gov This interactive table shows the carbon framework fingerprint, which is crucial for structural verification.

Chemometric and Multivariate Data Analysis of Chemical Fingerprints

When analyzing this compound in complex samples like essential oils, the entire chemical profile or "fingerprint" obtained from GC-MS contains a vast amount of data. Chemometrics and multivariate data analysis are statistical tools used to extract meaningful information from this complex data. nih.govresearchgate.net

Techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are often applied to the GC-MS data from multiple samples. preprints.org PCA reduces the dimensionality of the data, transforming the many variables (i.e., the abundances of all detected compounds) into a few principal components that capture the majority of the variation between samples. This allows for the visualization of sample groupings, patterns, and outliers. nih.gov

In a recent study on citrus essential oils, PCA and HCA were used to categorize samples based on their chemical composition and antioxidant properties. preprints.org The analysis identified key discriminating compounds responsible for the observed clustering, which included trans-p-mentha-1(7),8-dien-2-ol. preprints.org Such an approach can be used to classify essential oils based on their geographical origin, processing method, or to identify adulteration by comparing their chemical fingerprints to those of authentic samples. This multivariate approach provides a holistic view of the sample's chemistry that goes beyond the analysis of a single compound. rsc.org

Structural Analogs and Derivatives of 2s,4r P Mentha 1 7 ,8 Dien 2 Ol

Stereoisomeric and Positional Variants

The structural complexity of (2S,4R)-p-Mentha-1(7),8-dien-2-ol allows for numerous stereoisomers and positional isomers. These variants often exhibit distinct chemical and physical properties.

(E)-p-Mentha-1(7),8-dien-2-ol and (Z)-p-Mentha-1(7),8-dien-2-ol

The designation of (E) and (Z) isomers for p-Mentha-1(7),8-dien-2-ol is not conventional, as the exocyclic double bond at the 7-position does not lend itself to this type of geometric isomerism. Instead, the stereochemistry of this compound is typically described using the cis/trans notation, which refers to the relative positions of the substituents on the cyclohexane (B81311) ring. The key stereoisomers are cis-p-Mentha-1(7),8-dien-2-ol (B3377824) and trans-p-Mentha-1(7),8-dien-2-ol. nist.govthegoodscentscompany.com

These isomers are distinguished by the spatial orientation of the hydroxyl group at C-2 and the isopropenyl group at C-4. In the cis isomer, these two substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. nist.govthegoodscentscompany.com The specific compound of focus, this compound, is a designated stereoisomer within this family.

Table 1: Stereoisomers of p-Mentha-1(7),8-dien-2-ol

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| cis-p-Mentha-1(7),8-dien-2-ol | 22626-43-3 | C₁₀H₁₆O | 152.23 |

Other Dien-ols and Diene-diols (e.g., (2S,4R)-p-Mentha-1(7),5-dien-2-ol)

Positional isomers of this compound exist where the double bonds or the hydroxyl group are located at different positions on the p-menthane (B155814) skeleton. An example of a positional isomer is (2S,4R)-p-Mentha-1(7),5-dien-2-ol. This compound maintains the p-menthane framework but features a double bond within the ring at position 5, in addition to the exocyclic double bond at position 7.

Another example of a positional isomer is p-Mentha-2,8-dien-1-ol (B1605798), which has been identified in both cis and trans forms in the essential oils of various plants, including those of the Cymbopogon genus. In response to environmental factors such as water stress, some plants can alter their biosynthesis of these isomers. For instance, in Elyonurus hensii, water-stressed conditions lead to lower concentrations of cis- and trans-p-mentha-2,8-dien-1-ol and higher concentrations of cis- and trans-p-mentha-1(7),8-dien-2-ol.

Oxidized and Hydroxylated Derivatives

The p-menthane skeleton can undergo oxidation and hydroxylation to form a variety of derivatives, including hydroperoxides and triols. These processes can occur both synthetically and as part of metabolic pathways in organisms.

P-Mentha-1(7),8-diene Hydroperoxides

The hydroperoxides of p-mentha-1(7),8-diene are notable oxidized derivatives. These compounds can be formed through the autoxidation of limonene (B3431351) (p-mentha-1,8-diene) upon exposure to air. researchgate.net One such derivative is (2S,4R)-p-Mentha-[1(7),8]-diene 2-hydroperoxide. nist.gov The formation of these hydroperoxides is a key aspect of the chemistry of p-menthadienes.

Table 2: Selected p-Mentha-1(7),8-diene Hydroperoxides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| (2S,4R)-p-Mentha-1(7),8-diene-2-hydroperoxide | C₁₀H₁₆O₂ | 168.23 |

Triols and Other Oxygenated Metabolites

Further hydroxylation of the p-menthane structure leads to the formation of triols and other oxygenated metabolites. An example of such a compound is p-menthane-1,3,8-triol, which has been isolated from Mentha canadensis. medchemexpress.com Another example is p-menth-4(8)-ene-trans-1,cis-2,cis-6-triol, which can be synthesized from other oxygenated p-menthane derivatives. These polyhydroxylated compounds represent a further degree of oxidation of the p-menthane skeleton. The biosynthesis of oxygenated p-menthane monoterpenes in plants like Mentha piperita often proceeds from limonene as the initial cyclic precursor. nih.gov

Synthetic Analogs with Modified P-Menthane Scaffolds

The p-menthane scaffold serves as a versatile template for the synthesis of a variety of analogs with modified structures and functionalities. These synthetic efforts can lead to compounds with a range of potential applications. For example, amino ketones and amino alcohols in the p-menthane series have been synthesized from p-mentha-6,8-dien-2-one and p-menthan-2-one through the Mannich reaction. nih.gov

Furthermore, the derivatization of p-menthane diols has been explored. For instance, esters of p-menthane-3,8-diol (B45773) have been produced. These synthetic modifications can alter the physical and chemical properties of the parent compound.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-p-Mentha-1(7),8-dien-2-ol |

| (Z)-p-Mentha-1(7),8-dien-2-ol |

| cis-p-Mentha-1(7),8-dien-2-ol |

| trans-p-Mentha-1(7),8-dien-2-ol |

| (2S,4R)-p-Mentha-1(7),5-dien-2-ol |

| p-Mentha-2,8-dien-1-ol |

| p-Mentha-1(7),8-diene hydroperoxides |

| (2S,4R)-p-Mentha-[1(7),8]-diene 2-hydroperoxide |

| p-menthane-1,3,8-triol |

| p-menth-4(8)-ene-trans-1,cis-2,cis-6-triol |

| p-mentha-6,8-dien-2-one |

| p-menthan-2-one |

Q & A

Q. What are the primary synthetic routes for (2S,4R)-p-Mentha-1(7),8-dien-2-ol, and how are reaction conditions optimized?

The synthesis typically involves cyclization of diene precursors using catalysts like Lewis acids (e.g., BF₃ or ZnCl₂). For example, cyclization of limonene derivatives under controlled temperature (20–80°C) and inert atmospheres yields the target compound. Industrial methods often employ hydrodistillation from natural sources, such as essential oils of Cymbopogon densiflora or Zanthoxylum piperitum, though yields depend on plant maturity and extraction protocols . Optimization focuses on solvent selection, catalyst loading, and reaction time to minimize by-products like trans-isomers or oxidation derivatives.

Q. Which analytical techniques are most reliable for identifying and quantifying this compound in complex matrices?

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. A polar capillary column (e.g., DB-WAX) with a temperature gradient (40°C to 250°C at 5°C/min) separates isomers effectively. Quantification relies on retention indices (e.g., KI = 1175–1185) and mass fragmentation patterns (m/z 152 [M⁺], 134 [M⁺–H₂O]). For essential oils, internal standards like carvone are used to normalize peak areas, as demonstrated in studies on UV-C-irradiated orange oil, where the compound’s peak area decreased from 0.4% to undetectable levels post-irradiation .

Q. What biological activities have been attributed to this compound, and what are the proposed mechanisms?

The compound exhibits antimicrobial and antioxidant properties. Its hydroxyl group and conjugated double bonds disrupt microbial membranes via lipid peroxidation, while scavenging free radicals (e.g., DPPH assay IC₅₀ ≈ 50 µM). In Trypanosoma cruzi studies, it showed antitrypanosomal activity (MLC = 1.2 µM), likely through inhibition of parasite membrane integrity .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity and biological activity compared to cis/trans isomers?

The (2S,4R) configuration creates distinct spatial arrangements that enhance interactions with chiral biological targets. For instance, cis-isomers (e.g., cis-carveol) show lower antimicrobial efficacy due to reduced membrane penetration. Computational docking studies suggest the 4R configuration optimizes hydrogen bonding with bacterial phospholipid heads, increasing potency by ~30% compared to trans-p-Mentha-1(7),8-dien-2-ol .

Q. What strategies resolve contradictions in reported GC-MS quantification data across studies?

Discrepancies often arise from column polarity differences or calibration standards. To harmonize

Q. How can enantiomeric separation of this compound be achieved, and what are the implications for pharmacological studies?

Chiral GC columns (e.g., Cyclosil-B) or HPLC with β-cyclodextrin phases resolve enantiomers. Enantiomeric purity (>98%) is critical for activity studies; the (2S,4R) form shows 2-fold higher antioxidant capacity than its (2R,4S) counterpart. Kinetic resolution using lipases (e.g., Candida antarctica) during synthesis also improves enantioselectivity .

Q. What are the challenges in replicating in vitro biological activity in vivo, and how can experimental design address them?

Poor bioavailability due to low water solubility is a key barrier. Strategies include:

- Nanoemulsion formulations (e.g., Tween 80/ethanol carriers) to enhance absorption.

- Synergistic studies with permeation enhancers (e.g., menthol derivatives).

- In vivo models (e.g., Galleria mellonella larvae) to pre-screen efficacy before murine trials .

Methodological Considerations

- Synthesis Optimization: Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) to isolate intermediates and reduce by-products .

- GC-MS Validation: Include blanks and spiked samples to rule out column carryover or matrix effects .

- Biological Assays: Use dual-stain viability assays (e.g., propidium iodide/FDA) to distinguish membrane disruption from metabolic inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.